molecular formula C19H13ClO2 B11654757 (3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one

(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one

Cat. No.: B11654757
M. Wt: 308.8 g/mol
InChI Key: PELJWDDIRVGICS-LHQXNBGVSA-N
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Description

(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with a chlorophenyl group and a phenylprop-2-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 3-phenylprop-2-en-1-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl group.

    2-Fluorodeschloroketamine: A dissociative anesthetic with structural similarities.

Uniqueness

(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

(3E)-5-(4-chlorophenyl)-3-[(E)-3-phenylprop-2-enylidene]furan-2-one

InChI

InChI=1S/C19H13ClO2/c20-17-11-9-15(10-12-17)18-13-16(19(21)22-18)8-4-7-14-5-2-1-3-6-14/h1-13H/b7-4+,16-8+

InChI Key

PELJWDDIRVGICS-LHQXNBGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C=C(OC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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